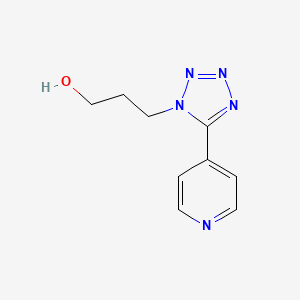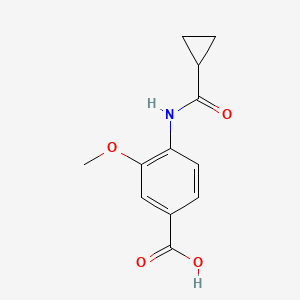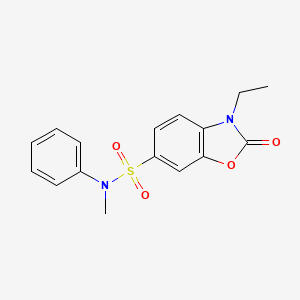
4-Biphenyl-3-yl-4-oxo-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenyl-3-yl-4-oxo-butyric acid, also known as BPB, is a synthetic compound that belongs to the class of β-ketoacids. It has been widely used in scientific research due to its unique chemical structure and properties.
作用機序
4-Biphenyl-3-yl-4-oxo-butyric acid inhibits the activity of ACAT by binding to the enzyme's active site. This prevents the enzyme from converting free cholesterol into cholesterol esters, which are important for the formation of lipid droplets in cells. As a result, this compound reduces the accumulation of lipid droplets in cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of cholesterol esters in cells and tissues, which can prevent the formation of atherosclerotic plaques. This compound also reduces the levels of triglycerides in the blood, which can prevent the development of obesity and type 2 diabetes.
実験室実験の利点と制限
4-Biphenyl-3-yl-4-oxo-butyric acid has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for the use of 4-Biphenyl-3-yl-4-oxo-butyric acid in scientific research. One area of interest is the study of the role of ACAT in the development of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to reduce the accumulation of β-amyloid, which is a key component of Alzheimer's disease plaques. Another area of interest is the development of new drugs that target ACAT using this compound as a lead compound. Finally, this compound could be used to study the role of ACAT in the development of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. It inhibits the activity of ACAT, which is involved in the synthesis of cholesterol esters. This compound has several biochemical and physiological effects, including the reduction of cholesterol esters and triglycerides. It has advantages and limitations for lab experiments, and several future directions for its use in scientific research.
合成法
4-Biphenyl-3-yl-4-oxo-butyric acid can be synthesized by the reaction of 4-bromobenzophenone with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The yield of this reaction is approximately 60%.
科学的研究の応用
4-Biphenyl-3-yl-4-oxo-butyric acid has been extensively used in scientific research as a tool to study the function of various biological systems. It has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This compound has also been used to study the role of ACAT in lipid metabolism, atherosclerosis, and other diseases.
特性
IUPAC Name |
4-oxo-4-(3-phenylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(9-10-16(18)19)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGREJTVXXJYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(3-Fluoro-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628658.png)

![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)


![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(2-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628723.png)

![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

